molecular formula C9H9N3 B8686900 4-Amino-2-methyl-[1,5]-naphthyridine

4-Amino-2-methyl-[1,5]-naphthyridine

Cat. No. B8686900
M. Wt: 159.19 g/mol
InChI Key: GRWXDTCGVHBEPO-UHFFFAOYSA-N
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Patent
US06596730B1

Procedure details

D1 (2.2 g) and n-propylamine hydrochloride (2.34 g) were combined in pyridine (75 ml) and the mixture refluxed for 8 h. Solvent was removed at reduced pressure, the residue dissolved in 2N sodium hydroxide and extracted with diethyl ether (×3) and DCM (×2). The combined organic phase was dried (Na2SO4) and solvent removed at reduced pressure. The residue was triturated with pentane to give the title compound (1.32 g) as a pale orange solid. 1H NMR (CDCl3) δ: 2.60 (3H, s), 5.44 (2H, bs), 6.66 (1H, s), 7.54 (1H, dd), 8.17 (1H, dd), 8.67 (1H, m).
Name
D1
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10](OS(C(F)(F)F)(=O)=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[N:3]=1.Cl.C([NH2:24])CC>N1C=CC=CC=1>[NH2:24][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[N:3]=[C:2]([CH3:1])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
D1
Quantity
2.2 g
Type
reactant
Smiles
CC1=NC2=CC=CN=C2C(=C1)OS(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
2.34 g
Type
reactant
Smiles
Cl.C(CC)N
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 2N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (×3) and DCM (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (Na2SO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with pentane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC2=CC=CN=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: CALCULATEDPERCENTYIELD 110.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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